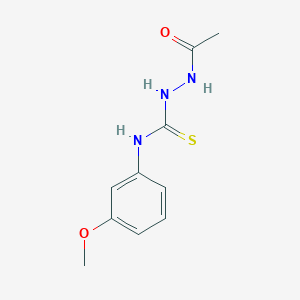

N-cyclooctyl-5-methyl-3-isoxazolecarboxamide

Overview

Description

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions, a strategy evident in the formation of various isoxazole compounds. For instance, the synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides with β-ketoesters or β-ketoamides underlines the versatility and eco-friendliness of modern synthetic approaches for isoxazole derivatives (Hossain et al., 2022).

Molecular Structure Analysis

The structural elucidation of isoxazole derivatives is critical for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography provide detailed insights into the molecular structure, aiding in the identification of bioisosteric replacements and isomer differentiation in compounds with isoxazole cores (McLaughlin et al., 2016).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for further functionalization. For instance, the cycloaddition of carbethoxyformonitrile oxide to certain amides, followed by hydrolysis, exemplifies the synthesis of isoxazole compounds with specific properties (Patterson et al., 1992).

Physical Properties Analysis

The physical properties of isoxazole derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. Studies involving vibrational spectroscopy, including FT-IR and FT-Raman, provide insights into the bonding features and stability of these compounds, contributing to a deeper understanding of their physical characteristics (Shahidha et al., 2014).

Scientific Research Applications

Synthesis and Analytical Characterization

One study describes the synthesis, characterization, and differentiation of research chemicals, including compounds with the isoxazolecarboxamide structure. This work emphasizes the importance of accurate identification in research chemicals, underlining the potential for mislabeling and the critical role of analytical techniques in ensuring compound integrity (McLaughlin et al., 2016).

Medicinal Chemistry Applications

Isoxazolecarboxamides have been explored for their medicinal chemistry applications, particularly in the synthesis of novel compounds with potential therapeutic benefits. For instance, the synthesis of hindered N-methylated tetrapeptides using Bts-protected amino acid chlorides has been reported, showcasing the versatility of isoxazole derivatives in peptide synthesis (Vedejs & Kongkittingam, 2000).

Pharmacological Potential

Research has also delved into the pharmacological potential of compounds bearing the isoxazolecarboxamide moiety. The study of in vitro metabolism and thermal stability of synthetic cannabinoids highlights the importance of understanding the metabolic and thermal behavior of these compounds, which could inform their pharmacological profile and safety (Franz et al., 2017).

Biochemical Research

In biochemical research, the effects of AICAR on adipose tissue, including the stimulation of adiponectin and inhibition of cytokines, provide insights into the biochemical pathways that compounds can modulate. This has implications for understanding metabolic diseases and potential therapeutic interventions (Lihn et al., 2004).

Mechanism of Action

Target of Action

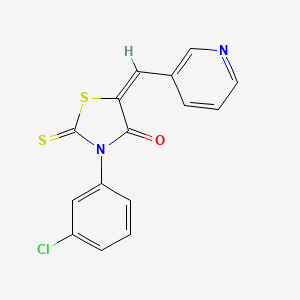

N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide, also known as N-cyclooctyl-5-methyl-3-isoxazolecarboxamide, is a derivative of isoxazole carboxamide . Isoxazole carboxamides have been found to exhibit analgesic activity . The primary targets of these compounds are non-opioid receptors such as COX-1, COX-2, and the human capsaicin receptor (HCR) . These receptors play a crucial role in pain perception and inflammation .

Mode of Action

The compound interacts with its targets (COX-1, COX-2, and HCR) through binding interactions . The binding energies of the compound with these receptors range from -7.5 to -9.7 kcal/mol . This interaction results in the mediation of analgesic effects .

Result of Action

The compound exhibits analgesic activity, providing relief from pain . Among the synthesized derivatives, certain compounds showed high analgesic activity compared to tramadol in both acetic acid-induced writhing assay and hot plate assay at a dose of 6 mg/kg .

Safety and Hazards

Future Directions

The field of isoxazole research is continually evolving, with new synthetic methods being developed and new biological activities being discovered . Future research may focus on developing more efficient synthetic methods, exploring new biological activities, and designing new isoxazole-based drugs .

properties

IUPAC Name |

N-cyclooctyl-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-10-9-12(15-17-10)13(16)14-11-7-5-3-2-4-6-8-11/h9,11H,2-8H2,1H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOAPHKRZCRKOLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2CCCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-methoxy-3-[(2-methylbenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4626819.png)

![N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4626825.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)

![4-[(4-benzyl-1-piperazinyl)carbonyl]-2-(3,4-dimethylphenyl)-6-methylquinoline](/img/structure/B4626862.png)

![1-ethyl-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626895.png)

![N-(4-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4626909.png)

![4-{[(3-chlorophenyl)(methylsulfonyl)amino]methyl}-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4626912.png)

![N-[3-(4-morpholinyl)propyl]-5-propyl-3-thiophenecarboxamide](/img/structure/B4626913.png)

![2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4626920.png)